
Ankorine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ankorine is a pyridoisoquinoline that is 1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline which is substituted at positions 2, 3, and 8 by 2-hydroxyethyl, ethyl, and hydroxy groups, respectively, and by methoxy groups at positions 9 and 10 (the 2R,3R,11bS stereoisomer). It is a benzo[a]quinolizidine alkaloid isolated from the Indian medicinal plant Alangium lamarckii. It has a role as a plant metabolite. It is a member of isoquinolines, a member of phenols, a tertiary amino compound, an aromatic ether, a primary alcohol, an isoquinoline alkaloid and a pyridoisoquinoline.
Applications De Recherche Scientifique
Chemical Properties and Isolation
Ankorine is a phenolic alkaloid isolated from the leaves of Alangium lamarckii Thwaites. It has a molecular formula of C19H29O4N and contains two OCH3 groups, a phenolic OH group, and possibly one furan ring (Dasgupta, 1965).
Synthesis and Structural Elucidation
The first total synthesis of this compound, in its racemic modification, was achieved through a series of condensations and intermediate steps, elucidating its structure and relative stereochemistry (Fujii, Yoshifuji, & Yamada, 1980). A formal chiral synthesis was also completed, contributing to the understanding of this compound's enantiomers (Fujii et al., 1986).
Role in Traditional Medicine
This compound is one of the biologically active phytochemicals found in Alangium salviifolium, a plant used traditionally for various ailments. This plant shows potential efficacy against conditions such as hypertension, diabetes, epilepsy, and cancer (Panara et al., 2016).
Ethical Considerations in Research
While not directly about this compound, it's important to acknowledge the ethical considerations in scientific research using natural compounds. Studies involving animals, such as those determining the effects of compounds like this compound, must adhere to principles of humane experimental technique. This includes the refinement of experiments to minimize animal distress (Jirkof, 2022) and ethical considerations in research methodologies (Sloman, Bouyoucos, Brooks, & Sneddon, 2019).
Propriétés
Numéro CAS |
13849-54-2 |
|---|---|
Formule moléculaire |
C19H29NO4 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
(2R,3R,11bS)-3-ethyl-2-(2-hydroxyethyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-8-ol |
InChI |
InChI=1S/C19H29NO4/c1-4-12-11-20-7-5-14-15(16(20)9-13(12)6-8-21)10-17(23-2)19(24-3)18(14)22/h10,12-13,16,21-22H,4-9,11H2,1-3H3/t12-,13-,16-/m0/s1 |
Clé InChI |
UYQRWUWLBSTWCM-XEZPLFJOSA-N |
SMILES isomérique |
CC[C@H]1CN2CCC3=C(C(=C(C=C3[C@@H]2C[C@@H]1CCO)OC)OC)O |
SMILES |
CCC1CN2CCC3=C(C(=C(C=C3C2CC1CCO)OC)OC)O |
SMILES canonique |
CCC1CN2CCC3=C(C(=C(C=C3C2CC1CCO)OC)OC)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizine](/img/structure/B1199340.png)
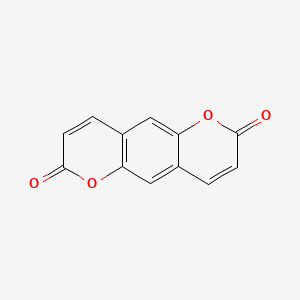
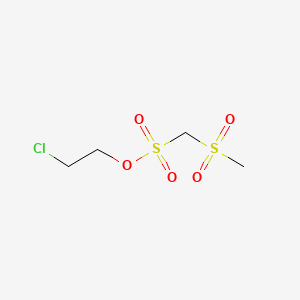


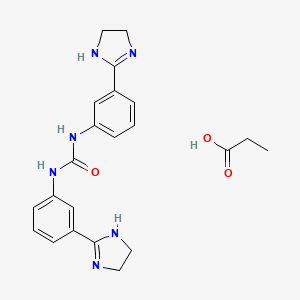
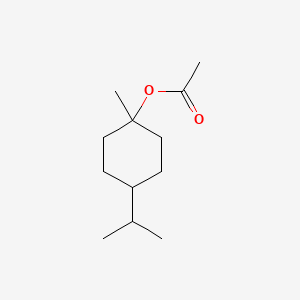
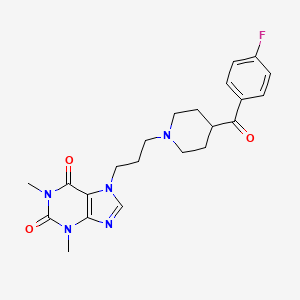




![3-(9-Chloro-5,6-dihydro-11H-pyrrolo[2,1-b][3]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine](/img/structure/B1199362.png)

